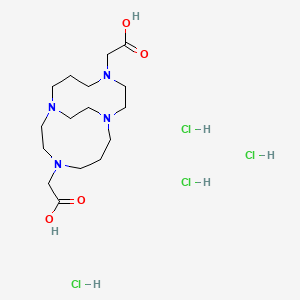![molecular formula C27H27N3O5S B15138264 (2~{S})-2-[[3-[[5-[(2-methyl-3-phenyl-phenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]phenyl]methylamino]-3-oxidanyl-propanoic acid](/img/structure/B15138264.png)
(2~{S})-2-[[3-[[5-[(2-methyl-3-phenyl-phenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]phenyl]methylamino]-3-oxidanyl-propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
LP23 is a non-arylmethylamine inhibitor of the programmed cell death protein 1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction. It exhibits significant anti-tumor activity by restoring immune cell function in HepG2/Jurkat T cells and inducing HepG2 cell death. LP23 has shown in vivo efficacy in the B16-F10 tumor model, with a tumor growth inhibition rate of 88.6% at a dosage of 30 mg/kg .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of LP23 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce the non-arylmethylamine moiety. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity .
Industrial Production Methods
Industrial production of LP23 would likely involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The process would be optimized for scalability, cost-effectiveness, and environmental considerations. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, would be employed to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions
LP23 undergoes various chemical reactions, including:
Oxidation: LP23 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on LP23, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that enhance the compound’s activity .
科学研究应用
LP23 has a wide range of scientific research applications, including:
Chemistry: LP23 is used as a tool compound to study the PD-1/PD-L1 interaction and its inhibition.
Biology: It is employed in cellular assays to investigate immune cell function and tumor cell death.
Medicine: LP23 is being explored as a potential therapeutic agent for cancer treatment due to its ability to restore immune function and induce tumor cell death.
Industry: LP23 can be used in the development of new immunotherapeutic drugs and as a reference compound in drug discovery .
作用机制
LP23 exerts its effects by inhibiting the interaction between PD-1 and PD-L1. This inhibition restores the immune function of T cells, allowing them to effectively target and kill tumor cells. The molecular targets of LP23 include the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells. By blocking this interaction, LP23 prevents the immune evasion typically employed by cancer cells, leading to enhanced immune-mediated tumor cell death .
相似化合物的比较
Similar Compounds
BMS-202: Another PD-1/PD-L1 inhibitor with an IC50 of 53.6 nM.
PD-1/PD-L1-IN-9: A potent and orally active inhibitor with an IC50 of 3.8 nM.
PD-L1-IN-3: Functions as an inhibitor of the PD-1/PD-L1 axis with an IC50 value of 4.97 nM .
Uniqueness of LP23
LP23 stands out due to its non-arylmethylamine structure, which provides a unique binding affinity and specificity for the PD-1/PD-L1 interaction. Its high potency (IC50: 16.7 nM) and significant in vivo efficacy make it a promising candidate for further development as an immunotherapeutic agent .
属性
分子式 |
C27H27N3O5S |
|---|---|
分子量 |
505.6 g/mol |
IUPAC 名称 |
(2S)-3-hydroxy-2-[[3-[[5-[(2-methyl-3-phenylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]phenyl]methylamino]propanoic acid |
InChI |
InChI=1S/C27H27N3O5S/c1-18-22(21-9-3-2-4-10-21)11-6-12-24(18)34-16-25-29-30-27(35-25)36-17-20-8-5-7-19(13-20)14-28-23(15-31)26(32)33/h2-13,23,28,31H,14-17H2,1H3,(H,32,33)/t23-/m0/s1 |
InChI 键 |
AAJMOHIHVOUUDE-QHCPKHFHSA-N |
手性 SMILES |
CC1=C(C=CC=C1OCC2=NN=C(O2)SCC3=CC=CC(=C3)CN[C@@H](CO)C(=O)O)C4=CC=CC=C4 |
规范 SMILES |
CC1=C(C=CC=C1OCC2=NN=C(O2)SCC3=CC=CC(=C3)CNC(CO)C(=O)O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


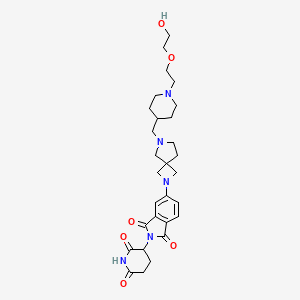
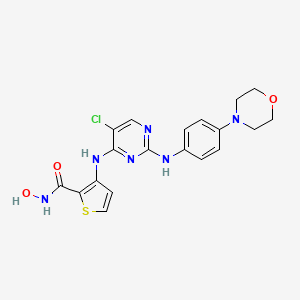
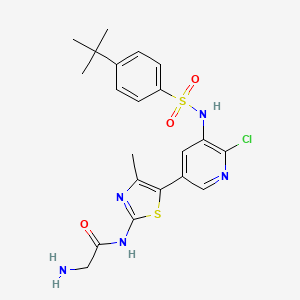
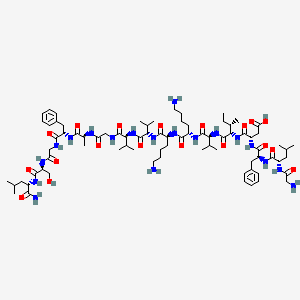
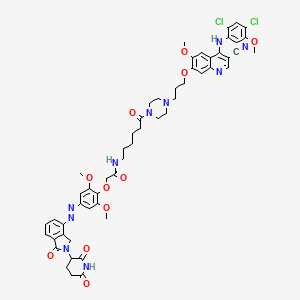
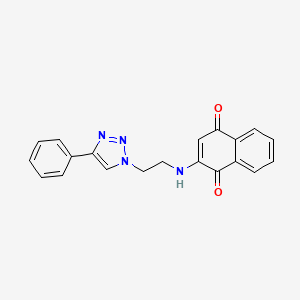
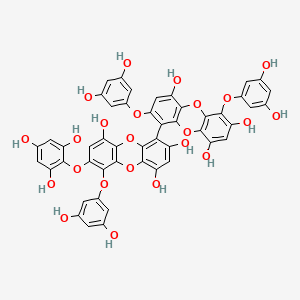
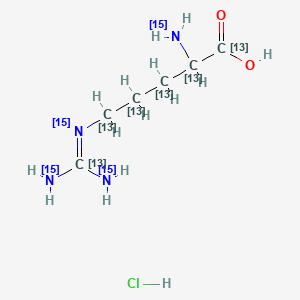
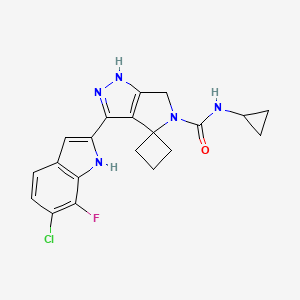
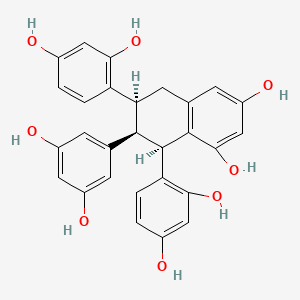
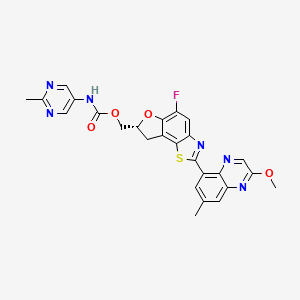
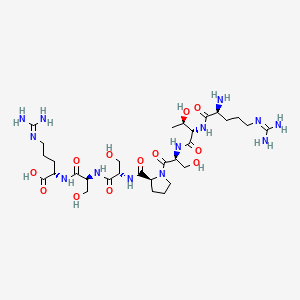
![[(9R,10R,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate](/img/structure/B15138291.png)
